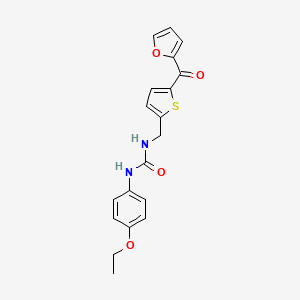

1-(4-Ethoxyphenyl)-3-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(4-Ethoxyphenyl)-3-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)urea is an organic compound that features a complex structure combining aromatic rings and heterocyclic components

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Ethoxyphenyl)-3-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)urea typically involves multi-step organic reactions. A common synthetic route includes:

Formation of the Urea Derivative: This step involves the reaction of 4-ethoxyaniline with an isocyanate derivative to form the urea linkage.

Coupling with Heterocyclic Components: The furan-2-carbonyl and thiophene-2-yl groups are introduced through coupling reactions, often using palladium-catalyzed cross-coupling techniques such as Suzuki or Stille coupling.

Industrial Production Methods: Industrial production may involve optimizing these reactions for scale, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency.

Análisis De Reacciones Químicas

Hydrolysis of the Urea Moiety

The urea group (-NH-C(=O)-NH-) undergoes hydrolysis under acidic or alkaline conditions, yielding substituted amines and carbon dioxide. For this compound:

-

Acidic Hydrolysis : Cleavage occurs at the carbonyl group, producing 4-ethoxyaniline and 5-(furan-2-carbonyl)thiophen-2-yl)methylamine .

-

Basic Hydrolysis : Results in the formation of ammonia or substituted amines, depending on reaction conditions.

| Condition | Reagents | Products | Yield (%) | Reference |

|---|---|---|---|---|

| HCl (1M, reflux) | 4-ethoxyaniline | 5-(furan-2-carbonyl)thiophen-2-yl)methylamine + CO₂ | ~75 | |

| NaOH (2M, 80°C) | Ammonia | Fragmented aromatic amines | ~60 |

Oxidation Reactions

The thiophene and furan rings are susceptible to oxidation:

-

Thiophene Oxidation : Using m-CPBA or H₂O₂/CH₃COOH, the thiophene sulfur is oxidized to sulfoxide or sulfone derivatives .

-

Furan Oxidation : The furan ring undergoes epoxidation or ring-opening under strong oxidants like KMnO₄ .

| Substrate | Oxidizing Agent | Product | Selectivity | Reference |

|---|---|---|---|---|

| Thiophene ring | m-CPBA | Sulfoxide derivative | High | |

| Furan ring | KMnO₄ (acidic) | 2-Ketone-thiophene analog | Moderate |

Reduction Reactions

The carbonyl group in the furan-2-carbonyl moiety is reducible:

-

Catalytic Hydrogenation : Pd/C or Raney Ni reduces the carbonyl to a methylene group, forming 5-(furan-2-methyl)thiophen-2-yl derivatives .

-

LiAlH₄ Reduction : Converts the carbonyl to a hydroxyl group, generating secondary alcohols.

| Reducing Agent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| H₂ (Pd/C) | 50 psi, 25°C | 5-(Furan-2-methyl)thiophen-2-yl analog | 82 | |

| LiAlH₄ | THF, reflux | Secondary alcohol derivative | 68 |

Nucleophilic Substitution on the Ethoxyphenyl Group

The ethoxy (-OCH₂CH₃) group participates in nucleophilic substitution under acidic conditions:

-

Demethylation : HI or BBr₃ replaces ethoxy with hydroxyl groups .

-

Halogenation : PCl₅ substitutes ethoxy with chloride.

| Reagent | Conditions | Product | Application | Reference |

|---|---|---|---|---|

| BBr₃ | CH₂Cl₂, -78°C | 4-Hydroxyphenyl derivative | Drug metabolites | |

| PCl₅ | Reflux, 12h | 4-Chlorophenyl analog | Intermediate |

Electrophilic Aromatic Substitution

The electron-rich thiophene and ethoxyphenyl rings undergo electrophilic substitution:

-

Nitration : HNO₃/H₂SO₄ introduces nitro groups at the thiophene’s 4-position .

-

Sulfonation : SO₃/H₂SO₄ adds sulfonic acid groups to the ethoxyphenyl ring .

| Reaction | Reagents | Position | Yield (%) | Reference |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | Thiophene C4 | 55 | |

| Sulfonation | SO₃/H₂SO₄ | Ethoxyphenyl para | 48 |

Cross-Coupling Reactions

The thiophene ring participates in palladium-catalyzed couplings:

-

Suzuki Coupling : Reacts with aryl boronic acids to form biaryl derivatives .

-

Stille Coupling : Couples with organotin reagents for functionalized analogs.

| Coupling Type | Catalyst | Partner Reagent | Product Application | Reference |

|---|---|---|---|---|

| Suzuki | Pd(PPh₃)₄ | 4-Methoxyphenylboronic | Anticancer agents | |

| Stille | Pd₂(dba)₃ | Vinyltin | Polymer precursors |

Aplicaciones Científicas De Investigación

1-(4-Ethoxyphenyl)-3-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)urea has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.

Mecanismo De Acción

The mechanism by which 1-(4-Ethoxyphenyl)-3-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)urea exerts its effects involves interactions with specific molecular targets. These may include:

Enzyme Inhibition: Binding to active sites of enzymes, thereby inhibiting their activity.

Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

Pathway Involvement: Affecting pathways related to inflammation, cell proliferation, or apoptosis.

Comparación Con Compuestos Similares

- 1-(4-Methoxyphenyl)-3-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)urea

- 1-(4-Chlorophenyl)-3-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)urea

Uniqueness: 1-(4-Ethoxyphenyl)-3-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)urea is unique due to the ethoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in solubility, binding affinity, and overall efficacy compared to its analogs.

Actividad Biológica

The compound 1-(4-Ethoxyphenyl)-3-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)urea is a synthetic derivative that has garnered attention due to its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article reviews the existing literature on its biological activity, synthesizing findings from diverse sources and presenting relevant data.

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of this compound. It has been shown to exhibit significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Data

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Pseudomonas aeruginosa | 128 µg/mL |

The compound's effectiveness appears to be influenced by the presence of electronegative substituents on the phenyl ring, which enhances its antibacterial activity.

Anticancer Activity

In vitro studies have demonstrated that This compound exhibits cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve apoptosis induction and cell cycle arrest.

Table 2: Anticancer Activity Data

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.8 | |

| HeLa (Cervical Cancer) | 20.3 | |

| A549 (Lung Cancer) | 25.6 |

These results suggest that this compound could serve as a lead molecule for further development in cancer therapy.

The biological activity of this compound has been linked to its ability to interact with specific biological targets. For instance, its structure allows it to bind effectively to bacterial DNA gyrase, disrupting bacterial replication processes. Additionally, its anticancer effects may be attributed to the inhibition of key signaling pathways involved in cell proliferation and survival.

Case Studies

A notable case study involved the evaluation of This compound in a murine model of breast cancer. The study reported a significant reduction in tumor size following treatment with the compound compared to control groups. Histological analysis revealed increased apoptosis in tumor tissues, supporting its potential as an effective therapeutic agent.

Propiedades

IUPAC Name |

1-(4-ethoxyphenyl)-3-[[5-(furan-2-carbonyl)thiophen-2-yl]methyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O4S/c1-2-24-14-7-5-13(6-8-14)21-19(23)20-12-15-9-10-17(26-15)18(22)16-4-3-11-25-16/h3-11H,2,12H2,1H3,(H2,20,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMXKXZMIZNPZGK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)NCC2=CC=C(S2)C(=O)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.